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molecular formula C6H5F2NO B1456379 (3,5-Difluoropyridin-4-yl)methanol CAS No. 924649-16-1

(3,5-Difluoropyridin-4-yl)methanol

Cat. No. B1456379
M. Wt: 145.11 g/mol
InChI Key: JMCNMYQVKLDHLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946215B2

Procedure details

Under argon, 5.0 g of (3,5-difluoropyridine-4-yl)methanol (Example 114A, 34.5 mmol, 1 equivalent) were initially charged in 100 ml of dichloromethane at −20° C., and 5.7 ml of diisopropylethylamine (34.5 mmol, 1 equivalent) and 2.95 ml of methanesulphonyl chloride (37.9 mmol, 1.1 equivalent) were added in succession. The mixture was warmed to RT and stirred at RT for 16 h and then at 40° C. for 3 h. The reaction solution was then concentrated, and twice 50 ml of toluene were added and the mixture was re-concentrated. This gave 13 g (230% of theory) as a crude product which were reacted further without purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step Two
Quantity
2.95 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([F:10])[C:7]=1[CH2:8]O.C(N(C(C)C)CC)(C)C.CS([Cl:24])(=O)=O>ClCCl>[Cl:24][CH2:8][C:7]1[C:2]([F:1])=[CH:3][N:4]=[CH:5][C:6]=1[F:10]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC=1C=NC=C(C1CO)F
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5.7 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
2.95 mL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 40° C. for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was then concentrated
ADDITION
Type
ADDITION
Details
twice 50 ml of toluene were added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was re-concentrated
CUSTOM
Type
CUSTOM
Details
This gave 13 g (230% of theory) as a crude product which were reacted further without purification

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
ClCC1=C(C=NC=C1F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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